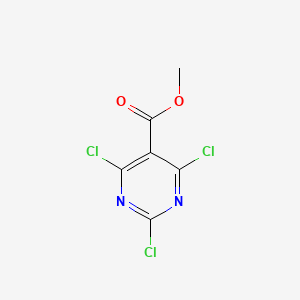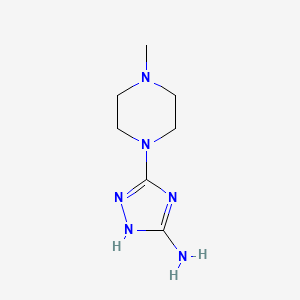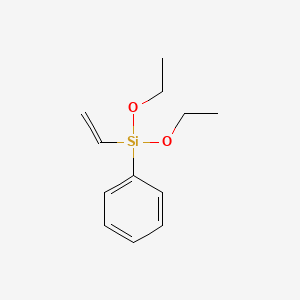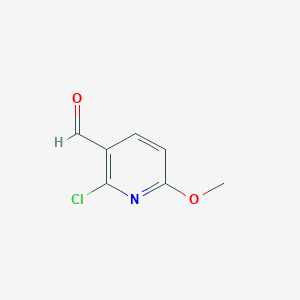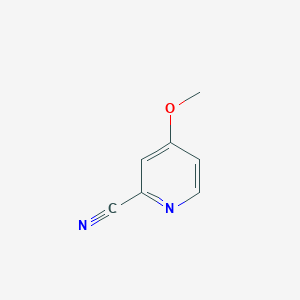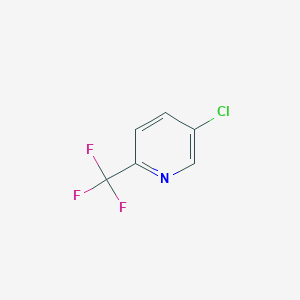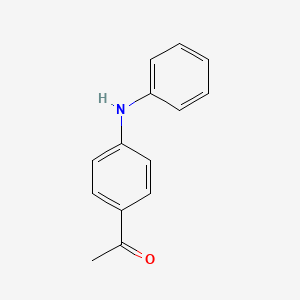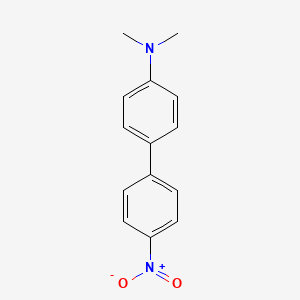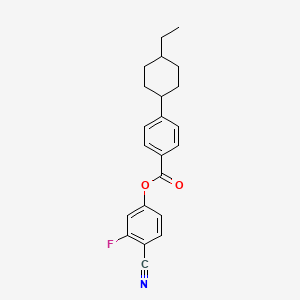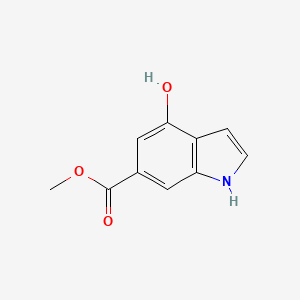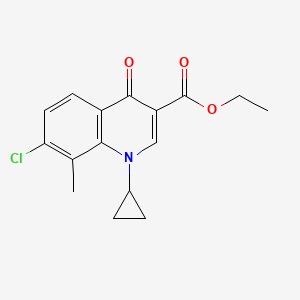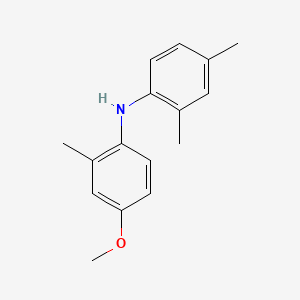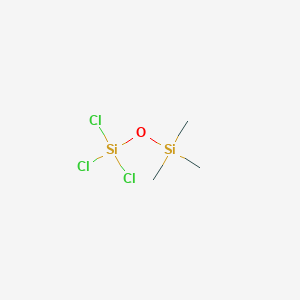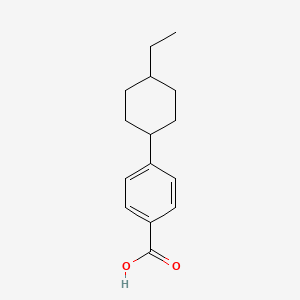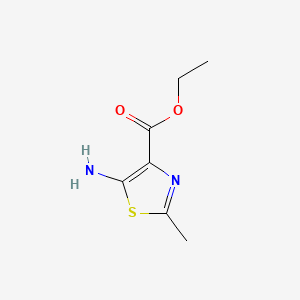
Ethyl 5-amino-2-methylthiazole-4-carboxylate
概述
描述
Ethyl 5-amino-2-methylthiazole-4-carboxylate is a chemical compound with the molecular formula C7H10N2O2S . It has an average mass of 186.232 Da and a monoisotopic mass of 186.046295 Da .
Synthesis Analysis
The synthesis of Ethyl 5-amino-2-methylthiazole-4-carboxylate involves a two-stage process . In the first stage, Lawesson’s reagent is added to a solution containing acetoamidocyanoacetate in toluene. This mixture is stirred at 70°C for 16 hours. In the second stage, the resulting solution is treated with hydrochloric acid in water and toluene .Molecular Structure Analysis
The molecular structure of Ethyl 5-amino-2-methylthiazole-4-carboxylate consists of 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The compound is solid at 20°C .Chemical Reactions Analysis
The compound has been used as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . It has been used in the synthesis of Schiff bases, which have diverse therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .Physical And Chemical Properties Analysis
Ethyl 5-amino-2-methylthiazole-4-carboxylate is a white to almost white powder or crystal . It has a melting point of 176.0 to 180.0 °C . The compound is air sensitive and should be stored under inert gas .科学研究应用
1. Antimicrobial Agents
- Summary of Application: 2-Aminothiazoles are used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
- Methods of Application: Eight compounds were synthesized and characterized by FTIR and NMR. Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined. Antifungal activity was also performed .
- Results: Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively .
2. Phosphodiesterase Type 5 Regulators and COX-1/COX-2 Inhibitors
- Summary of Application: A new series of 2-aminothiazole derivatives was designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .
- Methods of Application: The screening of the synthesized compounds for PDE5 activity was carried out using sildenafil as a reference drug .
- Results: Compounds were found to have a complete inhibitory effect on PDE5 (100%) at 10 μM without causing hypotension .
3. Antifungal Agents
- Summary of Application: 2-Aminothiazole-4-carboxylate Schiff bases have shown significant antifungal potential .
- Methods of Application: Antifungal activity was evaluated against Candida glabrata (ATCC 62934) and Candida albicans (ATCC 60387). The zone of inhibition was measured .
- Results: Compound 2b showed maximum antifungal potential against Candida glabrata with a zone of inhibition 21.0 mm, more than the reference drug nystatin which showed a zone of inhibition of 19.1 mm. Candida albicans showed maximum sensitivity to compound 2a with a zone of inhibition 20.0 mm, more than the reference drug nystatin which exhibited the zone of inhibition of 19.3 mm .
4. Antioxidant Agents
- Summary of Application: Thiazole derivatives have been found to exhibit antioxidant properties .
- Methods of Application: The antioxidant activity of thiazole derivatives is typically evaluated using assays such as the DPPH radical scavenging assay .
- Results: Thiazole derivatives have been found to exhibit significant antioxidant activity, although specific quantitative data for “Ethyl 5-amino-2-methylthiazole-4-carboxylate” is not available .
5. Anti-HIV Agents
- Summary of Application: 2-Aminothiazoles have been used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as anti-HIV agents .
- Methods of Application: The synthesized compounds were evaluated for their anti-HIV potential .
- Results: Some of the synthesized compounds showed significant anti-HIV potential .
6. Anti-inflammatory & Analgesic Agents
- Summary of Application: 2-Aminothiazoles have been used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as anti-inflammatory & analgesic agents .
- Methods of Application: The synthesized compounds were evaluated for their anti-inflammatory & analgesic potential .
- Results: Some of the synthesized compounds showed significant anti-inflammatory & analgesic potential .
安全和危害
The compound is classified as a warning hazard. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation occurs or eye irritation persists .
属性
IUPAC Name |
ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-7(10)5-6(8)12-4(2)9-5/h3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDBOQZBZYRXMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536992 | |
| Record name | Ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-2-methylthiazole-4-carboxylate | |
CAS RN |
31785-05-4 | |
| Record name | Ethyl 5-amino-2-methyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-amino-2-methylthiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

